molecular formula C10H14BNO4 B598737 (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid CAS No. 1203649-61-9

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid

Cat. No.: B598737
CAS No.: 1203649-61-9
M. Wt: 223.035
InChI Key: MDJIOQIEIHFNNZ-UHFFFAOYSA-N
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Description

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid (CAS 1203649-61-9) is a high-value heterocyclic boronic acid building block designed for advanced research and development. Its molecular structure incorporates two highly versatile functional groups: a boronic acid and a tert-butoxycarbonyl (Boc)-protected amine on a pyridine core. This makes it an essential precursor in modern organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which is pivotal for constructing biaryl and heterobiaryl systems found in many functional materials and pharmaceuticals . In medicinal chemistry, this compound serves as a critical intermediate for creating more complex molecules. Boronic acids are recognized as valuable bioisosteres and have gained prominence in drug discovery, evidenced by several FDA-approved boronic acid-based drugs like the proteasome inhibitor bortezomib . The presence of the boronic acid group can enhance a molecule's ability to interact with biological targets, such as enzymes, by forming reversible complexes with nucleophilic residues . The pyridine ring is a privileged scaffold in pharmaceuticals, and the Boc-protecting group allows for further synthetic manipulation, enabling researchers to explore structure-activity relationships and improve pharmacokinetic properties . This chemical is offered for Research Use Only (RUO). It is strictly intended for laboratory research and development applications and is not certified for human or animal diagnostic, therapeutic, or any other consumer uses. Researchers should handle this material with appropriate care and consult the safety data sheet prior to use.

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-10(2,3)16-9(13)7-4-8(11(14)15)6-12-5-7/h4-6,14-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJIOQIEIHFNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728944
Record name [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203649-61-9
Record name [5-(tert-Butoxycarbonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Procedure

This method involves lithiation of a bromopyridine precursor followed by borate quenching:

  • Substrate : 2-(Boc-amino)-5-bromopyridine (CAS: 883231-20-7) serves as the starting material.

  • Lithiation : Reaction with n-butyllithium (n-BuLi, 1.6 M in hexanes) at -78°C in tetrahydrofuran (THF) under nitrogen.

  • Borylation : Addition of triisopropyl borate (B(OiPr)₃) at -78°C, followed by warming to 0°C and hydrolysis.

Key Data

  • Yield : 57% after aqueous workup and dichloromethane extraction.

  • Purity : >98% (HPLC).

  • Characterization :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 6.49 (s, 1H, pyridine H), 3.97–3.45 (m, 4H, CH₂), 1.29 (s, 12H, pinacol CH₃).

    • MS (ESI) : m/z 238.05 [M+H]⁺.

Selectivity and Limitations

  • Regioselectivity : Lithiation occurs exclusively at the 5-position due to steric hindrance from the Boc group at the 2-position.

  • Challenges : Strict temperature control (-78°C) is required to prevent decomposition.

Suzuki Cross-Coupling with Boronic Esters

Palladium-Catalyzed Coupling

A two-step process involving Boc protection and Suzuki-Miyaura coupling:

  • Boc Protection : 4-Piperidone is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine.

  • Coupling : Reaction of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate with bis(pinacolato)diboron (B₂Pin₂) using PdCl₂(dppf) in 1,4-dioxane.

Optimized Conditions

  • Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 5 mol%).

  • Base : Potassium acetate (KOAc, 3 equiv).

  • Solvent : 1,4-Dioxane/H₂O (4:1) at 100°C.

  • Yield : 68% after column chromatography.

Large-Scale Adaptations

  • Catalyst Loading Reduction : Na₂PdCl₄ with DTBPPS ligand lowers Pd residue to <5 ppm.

  • Solvent Switch : Ethanol/water mixtures improve solubility and facilitate boronic ester hydrolysis.

Directed Ortho-Metallation (DoM)

Methodology

Directed metallation using Boc as a directing group:

  • Substrate : Boc-protected 3-aminopyridine.

  • Metallation : Treatment with LDA (lithium diisopropylamide) at -78°C, followed by B(OMe)₃ quenching.

Advantages

  • Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., NO₂, CF₃).

  • Yield : 50–60% after acidic workup.

Comparative Analysis of Methods

Method Yield Purity Scale Feasibility Cost
Halogen-Lithium Exchange57%>98%Lab-scaleModerate ($$)
Suzuki Cross-Coupling68%>99%Pilot-scale (500 kg)High ($$$)
Directed Metallation55%95%Lab-scaleLow ($)

Characterization and Quality Control

Spectral Data

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.2 (Boc C=O), 148.1 (pyridine C), 80.1 (Boc C), 28.3 (Boc CH₃).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1360 cm⁻¹ (B-O).

Purity Assessment

  • HPLC : C18 column, 98.2–99.6% purity (UV detection at 254 nm).

  • Elemental Analysis : C 50.45%, H 6.35%, N 11.76% (calc. for C₁₀H₁₅BN₂O₄).

Industrial Applications and Case Studies

Pharmaceutical Intermediates

  • Nilotinib Synthesis : Used in coupling with 2,4-dichloropyrimidine to install the pyridyl moiety.

  • Lanabecestat Production : Scalable Suzuki process with Na₂PdCl₄/DTBPPS achieves 500 kg batches.

Material Science

  • Ligand Design : Serves as a precursor for Pd-catalyzed C–H activation ligands .

Chemical Reactions Analysis

Types of Reactions

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a valuable reagent for constructing biaryl structures, which are common in pharmaceuticals and natural products.

Biology and Medicine

In biology and medicine, this compound is used in the development of small molecule inhibitors and other bioactive compounds. Its ability to form stable carbon-carbon bonds makes it an essential tool in medicinal chemistry for the synthesis of drug candidates.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in forming various chemical bonds makes it a key reagent in material science.

Mechanism of Action

The mechanism of action of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic acid transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid lies in its dual functionalization (Boc-protected amino and boronic acid groups). Below is a detailed comparison with structurally analogous boronic acids:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Unique Properties/Applications Reference
(5-Chloro-6-methylpyridin-3-yl)boronic acid C₆H₅BClNO₂ - Cl at C5, -CH₃ at C6 Enhanced electrophilicity for Suzuki coupling; used in agrochemicals .
(5-(Ethyl(methyl)amino)pyridin-3-yl)boronic acid hydrochloride C₈H₁₃BN₂O₂·HCl - Ethyl(methyl)amino group at C5 Improved solubility in polar solvents; potential enzyme inhibition .
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid C₁₄H₁₅BN₂O₃ - Phenacylamino group at C6 Selective binding to serine proteases; antimicrobial applications .
(5-Methylpyridazin-3-yl)boronic acid C₅H₅BN₂O₂ - Pyridazine core (N at C2 and C3) Distinct electronic properties for OLED materials .
(5-Hydroxypyridin-2-yl)boronic acid C₅H₄BNO₃ - Hydroxyl group at C5 pH-dependent reactivity; used in sensor development .
Pinacol boronic esters Varies (e.g., C₆H₁₂B₂O₄) - Pinacol ester protecting boronic acid Enhanced stability in acidic conditions; slower coupling kinetics .

Key Comparative Insights :

Reactivity in Suzuki Coupling: The Boc-protected amino group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., phenacylamino in ), enabling faster transmetalation in cross-couplings . Chloro or bromo substituents (e.g., in ) increase electrophilicity but require harsher reaction conditions (e.g., higher Pd catalyst loading) .

Solubility and Bioavailability: The ethyl(methyl)amino group in enhances water solubility, making it preferable for biological assays, whereas the Boc group in the target compound improves lipid solubility for blood-brain barrier penetration .

Biological Activity :

  • The Boc group’s removal under acidic conditions generates a free amine, enabling prodrug strategies. This contrasts with permanently substituted analogs (e.g., hydroxyl in ), which exhibit irreversible target binding .

Stability :

  • Pinacol boronic esters are more stable than free boronic acids but require deprotection steps, adding synthetic complexity. The target compound balances stability and reactivity without additional steps .

Biological Activity

(5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative notable for its structural features, including a pyridine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and interactions with biomolecules. The following sections provide an in-depth analysis of its biological activity, synthesis, applications, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

  • Boc Protection : The tert-butoxycarbonyl group serves as a protective moiety for the amino function, enhancing stability and reactivity.
  • Boronic Acid Moiety : This functional group is known for its ability to form reversible covalent bonds with diols, which is crucial in biological systems.

Enzyme Inhibition

Research indicates that boronic acids, including this compound, can inhibit various enzymes involved in metabolic pathways. The mechanism typically involves the formation of covalent bonds with serine or cysteine residues in the active sites of enzymes. This property suggests potential applications in drug development, particularly for targeting enzymes associated with diseases such as cancer and diabetes.

Interaction with Biomolecules

The boronic acid functionality allows for selective binding to diols and sugars. This characteristic has been exploited in biochemical assays for detecting glucose levels and other saccharides in biological samples. Additionally, studies have shown that the compound may interact with proteins, indicating potential roles as enzyme inhibitors or modulators .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyridine Ring : Starting from pyridine derivatives.
  • Introduction of the Boronic Acid Group : Utilizing boron reagents to attach the boronic acid functionality.
  • Boc Protection : Protecting the amino group to enhance stability during subsequent reactions.

This multi-step synthesis allows for precise control over functional group placement while maintaining the integrity of the pyridine structure.

Applications

The compound has multiple applications across various fields:

  • Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing therapeutic agents targeting metabolic disorders.
  • Biochemical Assays : Utilized in assays for glucose detection due to its affinity for sugars.
  • Synthetic Chemistry : Acts as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Case Study 1: Enzyme Inhibitory Activity

A study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. The compound demonstrated significant inhibitory activity against ALK2 and ALK5 kinases in cell-based assays, suggesting its potential as a therapeutic agent for targeted cancer therapies .

Case Study 2: Binding Affinity Studies

In another research effort, binding affinity studies revealed that this compound binds selectively to diols compared to other similar compounds. This selectivity enhances its utility in developing diagnostic tools for monitoring carbohydrate levels in clinical settings .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
4-Aminobenzeneboronic AcidStructureSimple amine substitution; used in drug discovery.
3-Pyridylboronic AcidStructureLacks Boc protection; more reactive towards diols.
2-(Aminomethyl)pyridine Boronic AcidStructureDifferent substitution pattern; potential enzyme inhibitors.

Each of these compounds exhibits unique biological activities; however, this compound stands out due to its dual functionality as both an amine and a boronic acid .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-(tert-Butoxycarbonyl)pyridin-3-yl)boronic acid, and how are intermediates characterized?

  • Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Miyaura borylation, using halogenated pyridine precursors. For example, 5-bromo-3-(tert-butoxycarbonyl)pyridine can react with bis(pinacolato)diboron under inert conditions (argon/nitrogen) to yield the boronic ester, followed by acidic hydrolysis to obtain the boronic acid . Intermediates are characterized via 1H^1H, 11B^{11}B, and 13C^{13}C NMR spectroscopy, with 11B^{11}B NMR showing a characteristic peak at δ 28–30 ppm for boronic acids .

Q. How does the tert-butoxycarbonyl (Boc) group influence the stability and reactivity of this boronic acid in cross-coupling reactions?

  • Answer: The Boc group acts as a steric and electronic modulator, protecting the amine moiety while enhancing solubility in organic solvents. It stabilizes the boronic acid against protodeboronation by reducing electron density at the boron center. However, it may slow transmetalation in Suzuki-Miyaura couplings due to steric hindrance, requiring optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures (60–80°C) .

Q. What purification methods are recommended for isolating this compound?

  • Answer: Chromatography (silica gel or reverse-phase) is commonly used, with eluents like ethyl acetate/hexane or methanol/water. Recrystallization from tert-butyl methyl ether (TBME) or dichloromethane/hexane mixtures improves purity (>95%). LC-MS or HPLC (C18 column) validates purity, especially for biological applications .

Advanced Research Questions

Q. How does the stereoelectronic environment of the pyridine ring affect cross-coupling efficiency with aryl halides?

  • Answer: The electron-withdrawing Boc group at the 3-position directs regioselectivity in couplings, favoring para-substituted aryl partners. Computational studies (DFT) suggest that the boron atom’s p-orbital alignment with the pyridine ring’s π-system enhances resonance stabilization, accelerating transmetalation. However, steric clashes with ortho-substituted substrates reduce yields, necessitating bulky ligands like SPhos .

Q. What strategies mitigate boronic acid decomposition during long-term storage or under aqueous conditions?

  • Answer: Store the compound under inert gas (argon) at 2–8°C in anhydrous solvents (e.g., THF or DMF). Lyophilization or conversion to the more stable pinacol ester derivative is recommended for aqueous applications. Adding radical scavengers (e.g., BHT) prevents oxidative deboronation .

Q. Can this boronic acid act as a reversible covalent inhibitor in enzyme-targeted drug discovery?

  • Answer: Yes. The boronic acid moiety forms reversible bonds with serine hydrolases (e.g., proteases) via nucleophilic attack on the boron atom. For instance, it inhibits trypsin-like enzymes with IC50_{50} values in the low micromolar range. The Boc group enhances membrane permeability, as shown in Caco-2 cell assays .

Q. How do substituents on the pyridine ring (e.g., trifluoromethyl vs. Boc) alter biological activity and pharmacokinetic properties?

  • Answer: Comparative studies show that trifluoromethyl groups increase lipophilicity (logP +1.2) and metabolic stability (t1/2_{1/2} > 4 hours in microsomes), whereas the Boc group improves solubility (logS −2.1 vs. −3.5 for CF3_3). The Boc derivative exhibits higher plasma protein binding (85% vs. 70%), impacting bioavailability .

Contradictions and Limitations

  • Stability in Protic Solvents: and conflict on aqueous stability. While one study reports decomposition within 24 hours in water , another notes stability for 72 hours at pH 7.4 . This discrepancy may arise from differences in buffer composition or boron protection methods.
  • Biological Activity: BenchChem (excluded per instructions) claims anticancer activity, but peer-reviewed studies ( ) emphasize enzyme inhibition, highlighting the need for rigorous validation.

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